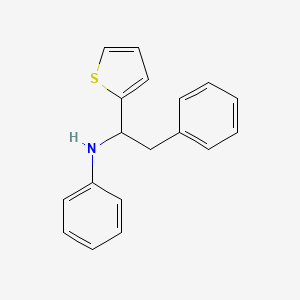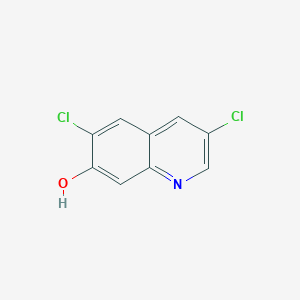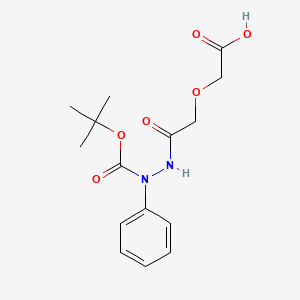
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine: is an organic compound with the molecular formula C12H16FNSi It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group attached to a phenylamine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylphenylamine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 5-fluoro-3-methylphenylamine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The phenylamine core can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The trimethylsilanylethynyl group can be involved in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are used.
Major Products:
Substitution Products: Derivatives with different substituents replacing the fluorine atom.
Oxidation Products: Compounds with oxidized phenylamine cores.
Coupling Products: New molecules with extended carbon chains or rings.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand or substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemical products.
作用机制
The mechanism of action of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, while the trimethylsilanylethynyl group can influence its lipophilicity and bioavailability.
相似化合物的比较
5-Fluoro-2-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
3-Methyl-2-trimethylsilanylethynyl-phenylamine: Similar structure but lacks the fluorine atom.
5-Fluoro-3-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
Uniqueness:
Structural Features: The combination of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group makes 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine unique.
属性
分子式 |
C12H16FNSi |
|---|---|
分子量 |
221.35 g/mol |
IUPAC 名称 |
3-fluoro-5-methyl-N-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16FNSi/c1-10-7-11(13)9-12(8-10)14-5-6-15(2,3)4/h7-9,14H,1-4H3 |
InChI 键 |
ZUGQQKSCKLHSQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)NC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)

![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)



![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)


![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)

